3-Hydroxy-5-methylpyridine
Overview
Description
3-Hydroxy-5-methylpyridine is a heterocyclic aromatic compound . It is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction .
Synthesis Analysis
The synthesis of 3-Hydroxy-5-methylpyridine involves several steps. For instance, it can be prepared from D-pyroglutaminol . Another method involves the use of reduced iron powder and glacial acetic acid in a four-hole bottle .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-5-methylpyridine is C6H7NO . The InChI Key is RYJNCIGFPWGVPA-UHFFFAOYSA-N . The SMILES representation is CC1=CN=CC(O)=C1 .Chemical Reactions Analysis
3-Hydroxy-5-methylpyridine is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction . It can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
3-Hydroxy-5-methylpyridine is a pale yellow to pale cream to brown powder . It has a melting point of 132.5-141.5°C . It is slightly soluble in water .Scientific Research Applications
Application 1: Preparation of 3-Hydroxy-5-Methyl-2-Nitropyridine
- Summary of the Application : 3-Hydroxy-5-methylpyridine is used to prepare 3-hydroxy-5-methyl-2-nitropyridine through a nitration reaction .
- Results or Outcomes : The product of this reaction is 3-hydroxy-5-methyl-2-nitropyridine .
Application 2: Synthesis of [(3S,5R)-3-Hydroxy-5-Methylpiperidin-1-Yl] (2-Methylpyridin-3-Yl)Methanone
- Summary of the Application : This compound is synthesized through a six-step process starting from D-pyroglutaminol .
- Methods of Application : The key step involved the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . After deprotection and amide formation, the final product was obtained with an overall yield of 32% in a total time of 80 hours .
- Results or Outcomes : The final product was [(3S,5R)-3-Hydroxy-5-Methylpiperidin-1-Yl] (2-Methylpyridin-3-Yl)Methanone .
Application 3: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of the Application : 3-Hydroxy-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as therapeutic strategies for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the introduction of a chiral methyl group by alkylation, reduction and rearrangement to generate a benzyl-protected piperidine intermediate . The final product is obtained with an overall yield of 29.4% in a total time of 80 hours .
- Results or Outcomes : The final product is a potent inhibitor of p38α MAP kinase .
Application 4: Synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]
- Summary of the Application : 3-Hydroxy-5-methylpyridine is used in the synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2], a complex which showed protein kinase inhibitory action at nanomolar levels .
- Results or Outcomes : The final product is a platinum complex with protein kinase inhibitory action .
Application 5: Diastereoselective Preparation of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides
- Summary of the Application : 3-Hydroxy-5-methylpyridine is used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides .
- Results or Outcomes : The final product is a cyclobutane-fused pyridinyl sulfonyl fluoride .
Application 6: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of the Application : 3-Hydroxy-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as therapeutic strategies for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the introduction of a chiral methyl group by alkylation, reduction and rearrangement to generate a benzyl-protected piperidine intermediate . The final product is obtained with an overall yield of 29.4% in a total time of 80 hours .
- Results or Outcomes : The final product is a potent inhibitor of p38α MAP kinase .
Application 7: Synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]
- Summary of the Application : 3-Hydroxy-5-methylpyridine is used in the synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2], a complex which showed protein kinase inhibitory action at nanomolar levels .
- Results or Outcomes : The final product is a platinum complex with protein kinase inhibitory action .
Application 8: Diastereoselective Preparation of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides
Safety And Hazards
properties
IUPAC Name |
5-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJNCIGFPWGVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279633 | |
Record name | 5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methylpyridine | |
CAS RN |
42732-49-0 | |
Record name | 42732-49-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.